![molecular formula C22H20FN3O4 B2392592 N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-19-7](/img/structure/B2392592.png)
N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various preclinical studies, and it is believed to have a wide range of applications in the field of biomedical research.
Mechanism of Action
The exact mechanism of action of Compound X is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Compound X has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation and oxidative stress, and to protect neurons from damage in various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its versatility, as it has been shown to have a wide range of biological activities. It is also relatively easy to synthesize, which makes it a useful tool for various laboratory experiments. However, its use is limited by its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the study of Compound X. One area of interest is its potential applications in drug discovery and development, particularly in the development of new anti-cancer and neuroprotective agents. Another area of interest is its potential applications in molecular imaging, as it has been shown to have fluorescent properties that could be useful in imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various fields of scientific research.
Synthesis Methods
Compound X is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the preparation of the indole-3-acetic acid, which is then converted into the corresponding amide using a coupling agent. The amide is then subjected to a series of reactions, including oxidation, reduction, and acylation, to obtain the final product.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential applications in drug discovery and development, as well as in the field of molecular imaging.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4/c23-17-6-2-3-7-18(17)24-22(29)21(28)16-13-26(19-8-4-1-5-15(16)19)14-20(27)25-9-11-30-12-10-25/h1-8,13H,9-12,14H2,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNJDTKGMOQAHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide |
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